molecular formula C8H17NO2 B14677099 2-Hydroxyoctanamide CAS No. 28870-09-9

2-Hydroxyoctanamide

Cat. No.: B14677099
CAS No.: 28870-09-9
M. Wt: 159.23 g/mol
InChI Key: SLQVRRTZDSTHAC-UHFFFAOYSA-N
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Description

2-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated amide, characterized by the presence of both a hydroxyl group (-OH) and an amide group (-CONH2) attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanamide can be synthesized through several methods. One common approach involves the hydroxylation of octanamide. This process typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group to the octanamide molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoctanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanamide.

    Reduction: The amide group can be reduced to form an amine, yielding 2-hydroxyoctylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Octanamide.

    Reduction: 2-Hydroxyoctylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxyoctanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

    2-Hydroxyhexanamide: Similar structure but with a shorter carbon chain.

    2-Hydroxydecanamide: Similar structure but with a longer carbon chain.

    Octanamide: Lacks the hydroxyl group.

Uniqueness: 2-Hydroxyoctanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical reactivity and potential for diverse applications. Its specific chain length also influences its physical properties and interactions with other molecules.

Properties

CAS No.

28870-09-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-hydroxyoctanamide

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(10)8(9)11/h7,10H,2-6H2,1H3,(H2,9,11)

InChI Key

SLQVRRTZDSTHAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)N)O

Origin of Product

United States

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